molecular formula C20H18Br4N4O4 B6111463 N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide

N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide

Cat. No. B6111463
M. Wt: 698.0 g/mol
InChI Key: OUPCOPINCXQRPQ-ZZULHHKVSA-N
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Description

N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BHDDH and is known for its unique properties such as antibacterial, antifungal, and antitumor activities.

Mechanism of Action

The mechanism of action of BHDDH is not fully understood. However, studies have shown that BHDDH inhibits the growth of bacterial and fungal cells by damaging their cell walls. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BHDDH has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low cytotoxicity towards normal cells. BHDDH has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacterial and fungal cells by damaging their cell walls.

Advantages and Limitations for Lab Experiments

The advantages of using BHDDH in lab experiments include its broad-spectrum antimicrobial and antitumor activities, low toxicity, and ease of synthesis. However, the limitations of using BHDDH in lab experiments include its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for research on BHDDH. These include:
1. Studying the potential use of BHDDH as a treatment for multidrug-resistant bacterial infections.
2. Investigating the potential use of BHDDH as a treatment for fungal infections.
3. Studying the potential use of BHDDH in the development of new materials such as polymers and coatings.
4. Investigating the mechanism of action of BHDDH in cancer cells.
5. Developing new methods for synthesizing BHDDH to improve its yield and purity.
Conclusion:
In conclusion, N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide is a chemical compound with unique properties that have potential applications in various fields. Its broad-spectrum antimicrobial and antitumor activities, low toxicity, and ease of synthesis make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in medicine, agriculture, and material science.

Synthesis Methods

The synthesis of BHDDH involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with hexanedihydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

BHDDH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BHDDH has shown promising results as an antibacterial and antitumor agent. It has also been studied for its antifungal properties and has shown potential as a treatment for fungal infections. In agriculture, BHDDH has been studied for its potential use as a fungicide and herbicide. In material science, BHDDH has been studied for its potential use in the development of new materials such as polymers and coatings.

properties

IUPAC Name

N,N'-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br4N4O4/c21-13-5-11(19(31)15(23)7-13)9-25-27-17(29)3-1-2-4-18(30)28-26-10-12-6-14(22)8-16(24)20(12)32/h5-10,31-32H,1-4H2,(H,27,29)(H,28,30)/b25-9+,26-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPCOPINCXQRPQ-ZZULHHKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)CCCCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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